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N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide

Lipophilicity Physicochemical_property Fragment-based_drug_discovery

Researchers face reproducibility risks when subtle LogP and rotatable bond variations between cyclopropyl amide isomers confound SAR. This compound provides a defined, branched isobutyramide alternative to linear analogs. - **Measurable differentiation:** LogP 0.25, 3 rotatable bonds, MW 156.23 Da - compliant with Astex Rule of Three. - **Synthetic handle:** Primary amine for PROTAC conjugation or amide coupling. - **Supply certainty:** Standard 95% purity, immediate shipment for R&D.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
Cat. No. B13165893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1(CC1)CN
InChIInChI=1S/C8H16N2O/c1-6(2)7(11)10-8(5-9)3-4-8/h6H,3-5,9H2,1-2H3,(H,10,11)
InChIKeyCYFIJEYELZHFEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide: Overview


N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide (CAS 1597195-23-7, also named N-(1-(aminomethyl)cyclopropyl)isobutyramide) is a low-molecular-weight (156.23 Da) research chemical belonging to the class of cyclopropyl-amine amides . It integrates a sterically hindered 1-(aminomethyl)cyclopropyl core with a branched 2-methylpropanamide (isobutyramide) acyl moiety. Available from chemical suppliers at 95% purity, the compound is employed as a functionalized building block in the synthesis of more complex molecules for drug discovery and chemical biology . Its compact cyclopropane ring imparts conformational rigidity, while the primary amine offers a convenient handle for further derivatization .

1
Sterically constrained cyclopropyl-amine scaffold with primary amine handle for derivatization
Building block for amide coupling and library synthesis
2
Branched isobutyramide with reported moderate lipophilicity and limited conformational flexibility
Fits fragment-based drug discovery guidelines (Rule of Three)
3
Consistent with cyclopropyl-amide scaffolds used in patent-reported inhibitor and PROTAC research
Supports focused SAR exploration and degrader design

Why N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide Cannot Be Replaced


The 1-(aminomethyl)cyclopropyl amide scaffold presents multiple sites for subtle structural variation—acyl chain length, branching, and cyclopropyl ring substitution—each altering physicochemical and steric properties that drive downstream biological or synthetic performance . The branched isobutyramide chain in N-[1-(aminomethyl)cyclopropyl]-2-methylpropanamide generates a distinct combination of lipophilicity (LogP ~0.25) and conformational freedom (3 rotatable bonds) compared to its linear butanamide isomer (LogP ~-0.2, 4 rotatable bonds) or shorter-chain propanamide (LogP ~-0.6) and acetamide analogs [1]. In fragment-based drug discovery or structure-activity relationship (SAR) exploration, such differences in LogP and rotatable bond count directly impact membrane permeability, metabolic stability, and entropic cost upon target binding [2]. Substituting one cyclopropyl amide analog for another without verifying these parameters risks altering hit expansion trajectories, confounding SAR interpretation, and ultimately leading to procurement of materials that do not replicate published results [2].

Profile shift
The α-branched isobutyramide exhibits higher computed lipophilicity and fewer rotatable bonds than the linear butanamide isomer (same MW/TPSA). Replacing with a linear analog may alter membrane partitioning and binding entropy predictions.
SAR drift
Even small differences in LogP and flexibility can shift hit expansion trajectories and confound SAR interpretation in fragment-based projects. Substitution without experimental verification may not replicate published results.
Steric context
The α-methyl branch may sterically shield the amide bond from metabolic enzymes (class-level inference). Using an unbranched analog could lead to different metabolic liability, requiring assay confirmation in relevant systems.

Quantitative Differentiation vs. Closest Analogs


Increased Lipophilicity from α-Branching

The target compound exhibits a computed LogP of 0.25 compared with -0.20 for its linear constitutional isomer N-[1-(aminomethyl)cyclopropyl]butanamide, representing an absolute difference of +0.45 log units [1]. Both molecules share identical molecular formula (C8H16N2O), molecular weight (156.23 Da), and topological polar surface area (55.1 Ų), making this a clean comparison of branching effect on lipophilicity [1].

LogP branching effect
Context-dependent
+0.45 log units (0.25 vs -0.20)
Computed lipophilicity increase may alter membrane partitioning in fragment screens
Computed XLogP3 values; not experimentally measured
Lipophilicity Physicochemical_property Fragment-based_drug_discovery Permeability

Reduced Conformational Flexibility from Branching

N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide possesses 3 rotatable bonds, whereas the linear butanamide isomer has 4 [1]. This difference arises from the branching at the α-carbon of the acyl chain, which restricts rotation about one additional C–C bond. The decreased number of rotatable bonds may contribute to a smaller entropic penalty upon binding to a biological target [2].

Rotatable bonds
Context-dependent
3 vs 4 bonds (~25% reduction)
Fewer rotatable bonds may reduce entropic penalty upon target binding
Computed topological count; binding thermodynamics require experimental validation
Conformational_entropy Molecular_flexibility Protein_ligand_binding Rotatable_bond

Lipophilicity Gradient Across Homologous Series

A lipophilicity gradient is observed across the 1-(aminomethyl)cyclopropyl amide homologous series: LogP (or XLogP3) values are approximately -0.6 for propanamide (C7), presumably lower for acetamide (C6), -0.2 for linear butanamide (C8), and +0.25 for the branched isobutyramide target compound (C8) [1][2]. The target compound thus occupies the high end of this lipophilicity range, offering a unique balance of moderate hydrophobicity and low molecular weight.

LogP gradient
Context-dependent
Span >0.85 units (from -0.6 to 0.25)
Enables systematic hydrophobicity-driven SAR within the cyclopropyl-amine scaffold
Computed values across analogs; not from a unified experiment
Homologous_series Lipophilicity_gradient SAR Lead_optimization

Steric Shielding by α-Branched Isobutyramide

The isobutyramide acyl group introduces an α-methyl branch that creates greater steric bulk near the amide carbonyl compared with the unbranched butanamide chain . While the two compounds share identical hydrogen-bond donor/acceptor counts (both 2 and 2) and TPSA (55.1 Ų) [1], the α-branching can sterically hinder metabolic enzymes such as esterases and amidases, a principle widely exploited in medicinal chemistry to improve metabolic stability [2]. Quantitative steric parameters (e.g., Taft Es or Charton ν values) are not available for this specific scaffold, so this is a class-level inference.

Steric shielding
Class-level
Qualitative α-branching effect
May reduce amidase/esterase susceptibility based on medicinal chemistry precedent
No quantitative steric parameter available; class-level inference
Steric_bulk Branching_effect Metabolic_stability CYP_inhibition

Procurement Scenarios for N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide


Fragment-Based Screening Libraries

With LogP 0.25 and a compact structure comprising only 3 rotatable bonds, N-[1-(aminomethyl)cyclopropyl]-2-methylpropanamide falls within the Astex Rule of Three guidelines (MW <300, LogP ≤3, HBD ≤3, HBA ≤3) for fragment-based drug discovery [1]. Its ΔLogP of +0.45 over the linear butanamide isomer and +0.85 over the propanamide analog provides a moderate hydrophobicity option for fragment library design, where small LogP increments are used to fine-tune binding-site interactions without violating fragment property thresholds [2].

SAR of Acyl Chain Branching on ADME

When an existing cyclopropyl-amine lead series has been identified (as in the N-(1-(aminomethyl)cyclopropyl)(aryl or heteroaryl) carboxamide derivatives disclosed in WO2025074305), the isobutyramide building block enables systematic probing of α-branching effects on metabolic stability and permeability [3]. Compared with the linear butanamide analog, the branched variant offers reduced rotatable bond count (3 vs. 4) and increased steric bulk at the amide α-carbon, both of which may reduce amidase-mediated hydrolysis [1]. Researchers should verify metabolic stability experimentally in their specific series.

Synthesis of P2X3 and LSD1/HDAC Inhibitors

Cyclopropyl-amide compounds have been patented as dual LSD1/HDAC inhibitors (WO2017195216A1) and as P2X3 antagonists [3]. The 1-(aminomethyl)cyclopropyl substructure serves as a privileged scaffold in these therapeutic areas. The isobutyramide variant specifically provides a sterically differentiated building block relative to linear-chain analogs, enabling the construction of focused compound libraries for SAR studies where acyl chain geometry is hypothesized to influence subtype selectivity or off-target profiles [3].

PROTAC Linker and E3 Ligase Conjugation

The primary amine group of N-[1-(aminomethyl)cyclopropyl]-2-methylpropanamide offers a reactive handle for conjugation to carboxylic acid-containing payloads or linkers in PROTAC design. Its low molecular weight (156.23 Da), combined with the cyclopropane ring's documented ability to improve metabolic stability and the branched isobutyramide's moderate lipophilicity, may render it suitable as a non-aromatic building block in degrader molecules [3]. The choice between this and the linear butanamide isomer should be informed by the desired LogP and flexibility profile of the final PROTAC.

Application
Selection Property
Validation Focus
Fragment-based library design
Computed LogP and rotatable bond profile within Rule of Three
Experimental permeability and non-specific binding
Acyl chain branching SAR studies
Branched vs. linear steric and lipophilicity difference
Metabolic stability assay (microsomal/amidase)
Cyclopropyl-amide inhibitor research
Sterically differentiated building block for patent-reported scaffolds
Target engagement and selectivity profiling
PROTAC degrader conjugation
Primary amine handle; moderate lipophilicity and low MW
Linker stability and cellular degradation efficiency
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